molecular formula C5H8N2O3S B6146052 (3-methyl-1,2-oxazol-5-yl)methanesulfonamide CAS No. 2138365-69-0

(3-methyl-1,2-oxazol-5-yl)methanesulfonamide

Cat. No.: B6146052
CAS No.: 2138365-69-0
M. Wt: 176.2
InChI Key:
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Description

(3-methyl-1,2-oxazol-5-yl)methanesulfonamide is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1,2-oxazol-5-yl)methanesulfonamide typically involves the reaction of 3-methyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1,2-oxazol-5-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxazole compounds.

Scientific Research Applications

(3-methyl-1,2-oxazol-5-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anticancer drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-methyl-1,2-oxazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-aminophenyl)-N-(3-methyl-1,2-oxazol-5-yl)methanesulfonamide
  • 1-Cyano-N-(3-methyl-1,2-oxazol-5-yl)methanesulfonamide

Uniqueness

(3-methyl-1,2-oxazol-5-yl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2138365-69-0

Molecular Formula

C5H8N2O3S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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